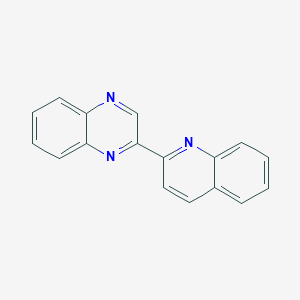

2-(Quinolin-2-yl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91888-70-9 |

|---|---|

Molecular Formula |

C17H11N3 |

Molecular Weight |

257.29 g/mol |

IUPAC Name |

2-quinolin-2-ylquinoxaline |

InChI |

InChI=1S/C17H11N3/c1-2-6-13-12(5-1)9-10-16(19-13)17-11-18-14-7-3-4-8-15(14)20-17/h1-11H |

InChI Key |

ZYDYHIZMUJNGBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Quinolin 2 Yl Quinoxaline and Its Functionalized Derivatives

Direct Condensation Approaches for 2-(Quinolin-2-yl)quinoxaline Synthesis

The most fundamental and widely employed method for synthesizing the this compound scaffold is the direct condensation reaction. This approach typically involves the reaction of a 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. In the context of this compound, the key precursor is a quinoline-based dicarbonyl equivalent.

A common strategy involves the condensation of o-phenylenediamine with 2-acetylquinoline derivatives. For instance, the reaction of o-phenylenediamine with 2-(4-(3-fluoro-4-nitrophenoxy)phenyl)ethan-1-one, a derivative of 2-acetylquinoline, can be used to synthesize functionalized quinoxaline (B1680401) derivatives. derpharmachemica.com This reaction is often catalyzed by an oxidizing agent like 2-iodoxybenzoic acid (IBX) in a suitable solvent system such as a mixture of tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO). derpharmachemica.com

Another variation of this direct condensation approach is the reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines. This method provides a convenient route to 2-(quinoxalin-2-yl)anilines. mdpi.com The reaction can proceed through different pathways, including a base-assisted mechanism that involves the in-situ generation of a 3H-indol-3-one intermediate, which then reacts with the 1,2-diaminoarene. mdpi.com

The following table summarizes representative examples of direct condensation reactions for the synthesis of this compound and its analogues.

Table 1: Direct Condensation Reactions for Quinoxaline Synthesis

| 1,2-Diamine Reactant | 1,2-Dicarbonyl/Equivalent Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | 2-(4-(3-Fluoro-4-nitrophenoxy)phenyl)ethan-1-one | IBX, THF/DMSO | 2-(4-(3-Fluoro-4-nitrophenoxy)phenyl)quinoxaline | derpharmachemica.com |

| 1,2-Phenylenediamine | 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile | Heat | 2-(3-Phenylquinoxalin-2-yl)aniline | mdpi.com |

Targeted Functionalization Strategies for Quinoxaline Ring System

The functionalization of the pre-formed quinoxaline ring system is a versatile strategy to introduce a wide range of substituents and modulate the properties of the final molecule. These methods include nucleophilic substitution, C-H functionalization, and microwave-assisted protocols.

Nucleophilic Substitution Reactions for Di-substituted Quinoxalines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents onto the quinoxaline core, particularly at the C2 and C3 positions. The presence of nitrogen atoms in the quinoxaline ring activates it towards nucleophilic attack. 2,3-Dichloroquinoxaline (B139996) is a common and versatile starting material for these reactions, allowing for the sequential or simultaneous substitution of the chlorine atoms by various nucleophiles.

This method has been used to synthesize a variety of di-substituted quinoxalines with different functionalities. For example, the reaction of 2,3-dichloroquinoxaline with nucleophiles such as amines, alkoxides, and thiolates leads to the formation of new carbon-heteroatom bonds. arabjchem.org The selectivity of these reactions, affording either mono- or di-substituted products, can often be controlled by adjusting the reaction conditions. arabjchem.org

Research has also explored the influence of an existing substituent at the 2-position on further nucleophilic substitution to create 2,3-disubstituted quinoxalines. dntb.gov.uamdpi.comdntb.gov.uadoaj.org It has been observed that 2-monosubstituted quinoxalines bearing phenyl or butyl groups react readily with a range of nucleophiles, including alkyl, aryl, heteroaryl, and alkynyl species. mdpi.comdntb.gov.uadoaj.org However, when the substituent at the 2-position is an amine or an alkynyl group, the reactivity is often limited to strong alkyl nucleophiles. mdpi.com

C—H Functionalization Methodologies for Quinoxalin-2(1H)-one Derivatives

Direct C—H functionalization has emerged as an atom-economical and efficient strategy for modifying the quinoxaline scaffold, particularly at the C3 position of quinoxalin-2(1H)-one derivatives. chim.itmdpi.commdpi.com This approach avoids the need for pre-functionalized starting materials, reducing synthetic steps and waste.

Various C—H functionalization reactions have been developed, including alkylation, arylation, acylation, and vinylation. chim.itfrontiersin.org These transformations are often achieved using radical-mediated processes or transition-metal catalysis. For instance, a K₂S₂O₈-mediated direct C(sp²)–C(sp³) bond formation between quinoxalin-2(1H)-ones and oxindoles has been reported to occur in water under mild conditions. rsc.org This reaction proceeds via a radical coupling mechanism. rsc.org

Another example is the metal-free C-H vinylation of quinoxalin-2(1H)-ones with alkenes, using ammonium (B1175870) persulfate as an oxidant. frontiersin.org This reaction allows for the direct synthesis of 3-vinylated quinoxalin-2(1H)-ones. frontiersin.org The proposed mechanism involves the generation of an alkyl radical from the alkene, which then adds to the quinoxalin-2(1H)-one. frontiersin.org

The development of heterogeneous catalysis for C—H functionalization offers advantages in terms of catalyst recyclability and sustainability. mdpi.com For example, graphitic carbon nitride (g-C₃N₄) has been used as a heterogeneous photocatalyst for the divergent reaction of quinoxalin-2(1H)-one with N-arylglycine under visible light. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant attention as a green and efficient method for accelerating chemical reactions. This technology has been successfully applied to the synthesis of quinoxaline derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. udayton.edubenthamdirect.commdpi.com

Microwave irradiation can be used to promote the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. mdpi.com For example, an iodine-catalyzed synthesis of quinoxalines from various 1,2-diamines and 1,2-dicarbonyl compounds has been achieved in aqueous ethanol (B145695) under microwave irradiation, with reactions completing in just a few minutes. mdpi.com

Furthermore, microwave-assisted nucleophilic substitution reactions on 2,3-dichloroquinoxaline have been reported. udayton.edu This method allows for the rapid synthesis of disubstituted quinoxaline derivatives by reacting 2,3-dichloroquinoxaline with various nucleophiles in a microwave synthesizer. udayton.edu The use of microwave heating can also facilitate the synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives that can serve as precursors or analogues to this compound systems. benthamdirect.comnih.gov

The following table provides examples of microwave-assisted synthesis of quinoxaline derivatives.

Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| o-Phenylenediamine, Phenylglyoxal monohydrate | Iodine, Water/Ethanol, Microwave | 2-Phenylquinoxaline (B188063) | mdpi.com |

| 2,3-Dichloroquinoxaline, Benzylamine | Triethylamine, Microwave | N²,N³-Dibenzylquinoxaline-2,3-diamine | udayton.edu |

Synthesis of Tethered and Multinuclear this compound Ligands

The this compound scaffold is an excellent diimine (N^N) ligand for coordinating with metal ions. The synthesis of tethered and multinuclear complexes containing this ligand has led to the development of materials with interesting photophysical properties.

Carbazole-Derivative Linkages

Carbazole (B46965) derivatives have been widely used as linkers to create multinuclear metal complexes containing the this compound ligand. acs.orgresearchgate.netnih.gov These carbazole linkers can be functionalized to connect multiple this compound units, leading to the formation of di- and trinuclear complexes. acs.orgresearchgate.netnih.gov

The synthesis of these tethered ligands often involves coupling reactions to attach the this compound moiety to a pre-functionalized carbazole core. For instance, palladium-catalyzed C-N coupling reactions can be employed to link a quinoxaline unit to a carbazole derivative. acs.org Another approach involves the Ullmann coupling reaction. researchgate.net

Once the tethered ligands are synthesized, they can be reacted with metal precursors, such as iridium(III) complexes, to form the final multinuclear structures. acs.orgresearchgate.netnih.gov The photophysical properties of these multinuclear complexes, including their absorption and emission characteristics, are influenced by the nature of the carbazole linker, the number of metal centers, and the attachment points on the carbazole core. acs.orgresearchgate.netnih.gov Research has shown that the π-conjugation of the carbazole derivative linker plays a significant role in determining the energy of the charge-transfer absorption bands. acs.orgresearchgate.netnih.gov

Fluorenyl-Tethered Ligand Systems

The integration of a fluorenyl moiety into the this compound (quqo) structure has been a key strategy in the development of advanced ligands, particularly for use in coordination chemistry with transition metals like iridium(III). These fluorenyl-tethered ligands are synthesized to create dinuclear metal complexes with unique photophysical properties.

The synthesis of these complex ligands and their subsequent metal complexes involves multi-step procedures. For instance, two specific dinuclear Iridium(III) complexes, designated Ir-1 and Ir-2, have been synthesized using fluorenyl-tethered quqo ligands. rsc.org These complexes are designed to study the effects of π-conjugation on their photophysical behaviors, such as absorption and emission characteristics. rsc.orgrsc.org

The research into these systems has shown that both resulting iridium complexes exhibit intense absorption bands localized on the diimine ligand, as well as weaker metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) absorption bands at longer wavelengths (>500 nm). rsc.orgresearchgate.net Furthermore, they display dual phosphorescence. rsc.orgrsc.org A key finding is that the expansion of the π-conjugation in the fluorenyl-tethered ligand, as seen in complex Ir-1 compared to Ir-2, leads to a slight red-shift in its absorption bands and an enhancement of its reverse saturable absorption (RSA) at 532 nm. rsc.orgrsc.orgresearchgate.net This work was the first to report dinuclear Ir(III) complexes demonstrating RSA at this wavelength. rsc.orgrsc.org

The photophysical properties are central to the study of these molecules. The complexes possess broad intraligand charge transfer (¹ILCT) or ¹π,π* bands. researchgate.net The nature of these excited states influences their phosphorescent quantum yields and lifetimes. researchgate.net

| Complex | Absorption Bands (nm) | Emission Bands (nm) | Key Photophysical Characteristic |

|---|---|---|---|

| Ir-1 | ca. 330, 430, >500 | ca. 590, 710 | Enhanced reverse saturable absorption (RSA) at 532 nm due to expanded π-conjugation. rsc.orgrsc.org |

| Ir-2 | ca. 330, 430, >500 | ca. 590, 710 | Moderate reverse saturable absorption (RSA) at 532 nm. rsc.orgrsc.org |

Green Chemistry Approaches in this compound Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoxaline derivatives to reduce environmental impact. These approaches focus on the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions.

A prominent green method involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which is the classical route to quinoxalines. mdpi.com Green adaptations of this reaction utilize alternative energy sources and catalysts. For example, zinc triflate has been employed as a highly effective and environmentally friendly catalyst for this condensation in acetonitrile (B52724) at room temperature, achieving yields up to 90%. mdpi.com

Another significant green strategy is the use of alternative and recyclable reaction media. Polyethylene glycol (PEG-400) has been successfully used as a non-toxic, inexpensive, and water-soluble solvent, which simplifies product isolation. ripublication.com Reactions performed in PEG-400 demonstrate the practical application of green chemistry principles for synthesizing quinoxaline derivatives. ripublication.com

Heterogeneous catalysts are also a cornerstone of green synthetic methods for quinoxalines. Mineral fertilizers such as monoammonium phosphate (B84403) (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been repurposed as efficient, low-cost, and reusable catalysts. dergipark.org.tr These catalysts facilitate the reaction between various aryl 1,2-diamines and 1,2-dicarbonyl compounds in ethanol at room temperature, affording excellent yields in very short reaction times. dergipark.org.tr The catalysts can be recovered and reused multiple times with only a minor loss in activity. dergipark.org.tr

Furthermore, advanced nanocatalysts have been developed for the green synthesis of quinoxaline derivatives. Immobilizing sulfaguanidine-SA on the surface of hercynite (FeAl₂O₄) magnetic nanoparticles creates a highly efficient and reusable acid nanocatalyst for one-pot, multi-component reactions under green conditions. nih.gov Similarly, nanocrystalline titania-based sulfonic acid (TiO₂-Pr-SO₃H) serves as a recoverable solid acid catalyst that can be used in ethanol or under solvent-free conditions, producing yields of up to 95% in minutes. mdpi.com These methods often proceed without the formation of side products. mdpi.com

| Catalyst/Medium | Reactants | Solvent | Key Advantages | Yield | Reference |

|---|---|---|---|---|---|

| PEG-400 | 2-chloro quinoxaline, 6-Benzyl amino purine | PEG-400 | Eco-friendly, recyclable, non-toxic solvent. ripublication.com | Not specified | ripublication.com |

| FeAl₂O₄@PTMS-sulfaguanidine-SA | 2-(piperazin-1-yl) quinoxaline, formaldehyde, isatin | Ethanol | Reusable magnetic nanocatalyst, one-pot reaction. nih.gov | up to 96% | nih.gov |

| Mineral Fertilizers (MAP, DAP, TSP) | Aryl 1,2-diamines, 1,2-dicarbonyl compounds | Ethanol | Low-cost, heterogeneous, reusable catalyst, ambient temperature. dergipark.org.tr | 89-99% | dergipark.org.tr |

| Zinc Triflate | o-phenylenediamine, α-diketones | Acetonitrile | Ecologically friendly, highly effective catalyst. mdpi.com | up to 90% | mdpi.com |

| TiO₂-Pr-SO₃H | o-phenylenediamine, benzil (B1666583) derivatives | Ethanol or Solvent-free | Recoverable solid acid nanocatalyst, rapid reaction, no side products. mdpi.com | 95% | mdpi.com |

Coordination Chemistry and Ligand Properties of 2 Quinolin 2 Yl Quinoxaline Quqo

Complexation with Transition Metal Ions

The bidentate N^N coordinating nature of 2-(quinolin-2-yl)quinoxaline, arising from the nitrogen atoms of the quinoline (B57606) and quinoxaline (B1680401) rings, allows it to form stable complexes with a variety of transition metals. The resulting complexes often exhibit interesting photophysical and electrochemical properties, largely dictated by the nature of the metal center.

Iridium(III) Complexes

The coordination chemistry of quqo with iridium(III) has been extensively investigated, leading to a diverse family of mono-, di-, and trinuclear complexes. acs.org These complexes are typically synthesized by reacting a suitable iridium(III) precursor, such as an iridium(III) chloride hydrate, with the quqo ligand, often in the presence of other ancillary ligands.

Research has demonstrated that iridium(III) complexes bearing the quqo ligand can be systematically modified to tune their photophysical properties. acs.org For instance, the attachment of carbazole (B46965) derivatives to the quqo ligand has been employed to create multinuclear iridium(III) complexes. acs.org These complexes exhibit strong absorption bands below 400 nm, which are attributed to ligand-based ¹π,π* transitions, and broad, structureless charge-transfer (¹CT) absorption bands in the 400–700 nm region. acs.orgnih.gov The energy and intensity of these ¹CT bands are sensitive to the number of iridium units, the π-conjugation of the carbazole linker, and the attachment points on the carbazole moiety. acs.orgnih.gov

Many of these iridium(III)-quqo complexes are emissive at room temperature. acs.org Depending on the specific structure and solvent, they can exhibit near-infrared (NIR) emission originating from metal-to-ligand charge-transfer (³MLCT) or ligand-to-ligand charge-transfer (³LLCT) states, or red to NIR emission from intraligand charge-transfer (³ILCT) or ligand-to-metal charge-transfer (³LMCT) states. acs.org In some cases, dual emission from different excited states is observed. acs.orgrsc.org The photophysical properties of these complexes are also influenced by the nature of other ligands in the coordination sphere. For example, the use of different cyclometalating (C^N) ligands in (C^N)₂Ir(quqo)⁺ type complexes impacts the singlet and triplet excited-state absorption and lifetimes.

A series of mono-, di-, and trinuclear iridium(III) complexes with carbazole-derivative-tethered quqo ligands have been synthesized and their photophysical properties studied. acs.org The key findings are summarized in the table below.

| Complex Type | Key Structural Feature | Absorption Properties | Emission Properties |

| Mononuclear, Dinuclear, and Trinuclear Ir(III) | Carbazole-derivative-tethered quqo ligands | Strong ¹π,π* transitions (<400 nm), broad ¹CT bands (400-700 nm) acs.orgnih.gov | Room temperature emission; NIR ³MLCT/³LLCT or red/NIR ³ILCT/³LMCT emission depending on structure acs.org |

| Dinuclear Ir(III) | Fluorenyl-tethered quqo ligands | Intense ¹ILCT/¹π,π* bands (~330 and 430 nm), weak ¹,³MLCT/¹,³LLCT band (>500 nm) rsc.org | Weak dual phosphorescence (~590 nm and 710 nm) from ³ILCT/³π,π* and ³MLCT/³LLCT states rsc.org |

| Cationic Ir(III) | Varied C^N and quqo ligands | Absorption influenced by π-conjugation of both C^N and quqo ligands | Excited-state properties and lifetimes are tunable through ligand modification |

Platinum(II) Complexes

This compound also serves as a ligand for platinum(II) ions, forming square planar complexes. These complexes have been investigated for their potential applications in various fields, including as photosensitizers. The synthesis of these complexes typically involves the reaction of a platinum(II) salt, such as potassium tetrachloroplatinate(II), with the quqo ligand.

The resulting platinum(II) complexes often exhibit interesting photophysical properties. For example, cyclometalated platinum(II) complexes incorporating ligands similar to quqo have been shown to be efficient phosphorescent emitters. While specific data on the photophysical properties of simple [Pt(quqo)Cl₂] are not extensively detailed in the provided search results, related structures offer valuable insights. For instance, platinum(II) complexes with 2-phenylquinoxaline (B188063) ligands, which share the quinoxaline moiety, have been synthesized and their structures determined by X-ray crystallography, revealing approximate square planar geometries. cardiff.ac.uk The electronic properties of these complexes are influenced by substituents on the ligands. cardiff.ac.uk

In the broader context of platinum(II) complexes with related dipyridoquinoxaline (dpq) ligands, studies have shown that the nature of ancillary ligands can significantly impact the cytotoxicity of the complexes. For instance, in complexes of the type [Pt(dpq)(AL)]²⁺, where AL is a chiral diamine, the cytotoxicity varies with the stereochemistry of the ancillary ligand. rsc.org

| Complex Type | Ancillary Ligand (AL) | IC₅₀ (μM) in L1210 cells |

| [Pt(dpq)(SS-dach)]Cl₂ | S,S-1,2-diaminocyclohexane | 0.19 rsc.org |

| [Pt(dpq)(RR-dach)]Cl₂ | R,R-1,2-diaminocyclohexane | 0.80 rsc.org |

This data is for the related dipyridoquinoxaline (dpq) ligand and is presented for comparative purposes.

First-Row Transition Metal Complexes (e.g., Cr, Co, Cu, Zn, Mn, Fe, Ni)

The coordination chemistry of quqo and its close analogue, 2-(2'-pyridyl)quinoxaline (pqx), extends to first-row transition metals. mdpi.com These metals, being more earth-abundant and offering a range of accessible oxidation states and magnetic properties, form complexes with diverse geometries and electronic structures. nih.govrsc.org

A series of mononuclear and dinuclear complexes of Cr, Co, Cu, Zn, Mn, Fe, and Ni have been synthesized with the pqx ligand. mdpi.com These complexes exhibit various coordination geometries, including octahedral, trigonal bipyramidal, and tetrahedral, depending on the metal ion and the stoichiometry of the reaction. mdpi.comresearchgate.net For example, a cobalt(II) complex, [Co(pqx)Cl₂(DMF)], adopts a five-coordinate trigonal bipyramidal geometry, while another cobalt(II) complex, [Co(pqx)₂(H₂O)₂]²⁺, displays a six-coordinate distorted octahedral geometry. researchgate.net

The electronic spectra of these complexes typically show absorption bands in the UV region corresponding to π → π* and n → π* transitions within the ligand, as well as d-d transitions in the visible region for the colored complexes (e.g., Co(II) and Cu(II)). mdpi.com The magnetic properties of these complexes are consistent with the respective electronic configurations of the metal ions, with most being paramagnetic, except for the d¹⁰ Zn(II) complex, which is diamagnetic. mdpi.com

| Metal Ion | Complex Formula (with pqx ligand) | Coordination Geometry |

| Cr(III) | mer-[Cr(pqx)Cl₃(H₂O)] | Octahedral mdpi.com |

| Co(II) | [Co(pqx)Cl₂(DMF)] | Trigonal Bipyramidal mdpi.com |

| Cu(II) | [Cu(pqx)Cl₂(DMSO)] | Trigonal Bipyramidal mdpi.com |

| Zn(II) | [Zn(pqx)Cl₂] | Tetrahedral mdpi.com |

| Mn(II) | [Mn(pqx)(H₂O)₂Cl₂]₂ | Dinuclear, Octahedral mdpi.com |

| Fe(II) | [Fe(pqx)Cl₂]₂ | Dinuclear mdpi.com |

| Ni(II) | [Ni(pqx)Cl₂]₂ | Dinuclear mdpi.com |

This data is for the related 2-(2'-pyridyl)quinoxaline (pqx) ligand.

Ligand Design Principles and Structural Modifications

The coordination behavior and the properties of the resulting metal complexes can be finely tuned by strategic modifications of the this compound ligand itself. Key design principles involve modulating the extent of the π-conjugated system and introducing substituents with varying steric and electronic properties.

Role of Extended π-Conjugation on Coordination Behavior

Extending the π-conjugation of the quqo ligand has a profound effect on the electronic properties of both the free ligand and its metal complexes. This can be achieved by fusing aromatic rings to the quinoline or quinoxaline moieties or by attaching π-conjugated substituents.

Increasing the π-conjugation generally leads to a red-shift in the absorption and emission spectra of the corresponding metal complexes. acs.org This is because the extended π-system lowers the energy of the π* orbitals, thus reducing the HOMO-LUMO gap. In the context of iridium(III) complexes, extending the π-conjugation of the diimine ligand can cause a red-shift of the intraligand charge transfer (¹ILCT) and ¹π,π* absorption bands. rsc.org Similarly, in a series of Ir(C^N)₂L⁺ complexes, gradually increasing the π-conjugation of the C^N ligand resulted in a significant reduction in the energies of the lowest singlet (S₁) and triplet (T₁) excited states. acs.org

The nature of the excited states can also be altered by extended π-conjugation. For instance, in some iridium(III) complexes, increasing the π-conjugation of the C^N ligand changed the nature of the S₁ state from purely ¹LLCT/¹MLCT to having a significant ¹ILCT/¹π,π* character. acs.org This demonstrates that extended π-conjugation is a powerful tool for tuning the photophysical properties of these complexes for specific applications. The expansion of the π-conjugation of a fluorenyl-tethered diimine ligand in a dinuclear Ir(III) complex led to a slight red-shift of the ¹ILCT/¹π,π* absorption bands and the ³MLCT/³LLCT absorption band in the transient absorption spectrum. rsc.org

Steric and Electronic Effects of Substituents on Ligand Properties

The introduction of substituents onto the quqo scaffold allows for the fine-tuning of its steric and electronic properties, which in turn influences its coordination behavior and the properties of the resulting metal complexes.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density on the coordinating nitrogen atoms, thereby affecting the strength of the metal-ligand bond. For example, in a series of iridium(III) complexes, electron-withdrawing substituents caused a slight blue-shift of the ¹π,π*/¹CT/¹d,d absorption band, while electron-donating groups induced a red-shift compared to the unsubstituted complex. The introduction of a chlorine atom at the 6-position of a quinoxaline scaffold was found to be beneficial, resulting in an approximately 10-fold increase in H₄R affinity in both quinoline and quinoxaline systems. acs.org

Steric Effects: The steric bulk of substituents can influence the coordination geometry around the metal center and can also affect the photophysical properties of the complexes. For instance, bulky substituents can prevent close packing in the solid state, which can reduce intermolecular interactions and potentially enhance emission quantum yields by minimizing aggregation-caused quenching. In palladium(II) complexes with related ligands, the steric hindrance around the metal center, influenced by the ligand structure, was found to affect the reactivity of the complexes towards incoming nucleophiles.

The strategic placement of substituents can therefore be used to modulate a wide range of properties, from the kinetics of substitution reactions to the biological activity of the complexes.

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| quqo | This compound |

| pqx | 2-(2'-Pyridyl)quinoxaline |

| dpq | Dipyrido[3,2-f:2',3'-h]quinoxaline |

| piq | 1-Phenylisoquinoline (B189431) |

| DMF | N,N'-Dimethylformamide |

| DMSO | Dimethyl sulfoxide (B87167) |

| SS-dach | (S,S)-1,2-Diaminocyclohexane |

| RR-dach | (R,R)-1,2-Diaminocyclohexane |

| Ir(III) | Iridium(III) |

| Pt(II) | Platinum(II) |

| Cr(III) | Chromium(III) |

| Co(II) | Cobalt(II) |

| Cu(II) | Copper(II) |

| Zn(II) | Zinc(II) |

| Mn(II) | Manganese(II) |

| Fe(II) | Iron(II) |

| Ni(II) | Nickel(II) |

| Pd(II) | Palladium(II) |

Chelation and Bridging Coordination Modes of this compound

The molecular architecture of this compound allows it to exhibit versatile coordination behavior, acting as either a chelating or a bridging ligand. This dual capability is a key feature of its coordination chemistry, enabling the formation of both mononuclear and polynuclear metal complexes.

In its capacity as a bridging ligand , quqo can link two or more metal centers. This is often observed in the formation of dinuclear or polynuclear complexes. The quinoxaline nitrogen atoms, in particular, can be involved in bridging between metal ions, leading to the construction of larger, more complex supramolecular assemblies. For instance, in some reported complexes, the quinoxaline unit acts as a bridge, giving rise to one-dimensional chain structures. isca.me This bridging ability is crucial for the development of multinuclear complexes with potential applications in materials science and catalysis.

The versatility of quqo is further demonstrated in its use in constructing complex multinuclear systems, such as mono-, di-, and trinuclear iridium(III) complexes. acs.orgresearchgate.netnih.govacs.org In these structures, quqo acts as a diimine (N^N) ligand, tethered by other organic linkers like carbazole derivatives, showcasing its role in forming intricate and functional molecular architectures. acs.orgresearchgate.netnih.govacs.org

Structural Elucidation of Coordination Complexes (e.g., Single-Crystal X-ray Diffraction)

The data obtained from single-crystal X-ray diffraction are crucial for understanding the structure-property relationships in these complexes. For instance, detailed structural analysis helps to rationalize the observed photophysical properties, such as absorption and emission characteristics, which are highly dependent on the coordination environment of the metal ion and the nature of the ligand.

The following table summarizes key crystallographic data for selected metal complexes containing quinoxaline-based ligands, illustrating the type of detailed structural information that can be obtained.

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| [Ag(2Cl-quinox)(NO₃)]n | Monoclinic | P2₁/c | 7.987(3) | 12.345(5) | 9.234(4) | 108.34(3) | nih.gov |

| [Ag(2Cl-quinox)₂(NO₃)] | Monoclinic | P2₁/c | 10.123(4) | 11.456(5) | 15.345(6) | 98.76(4) | nih.gov |

| [Ir(L⁶)₂(bipy)]PF₆ | Monoclinic | P2₁/n | 16.345(2) | 18.987(3) | 20.123(4) | 102.34(2) | rsc.org |

| [Ir(L⁸)₂(bipy)]PF₆ | Triclinic | P-1 | 12.345(1) | 13.456(2) | 15.678(3) | 95.67(1) | rsc.org |

In addition to single-crystal X-ray diffraction, other spectroscopic techniques play a complementary role in the structural characterization of quqo complexes. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to probe the ligand environment in solution, providing insights into the symmetry and composition of the complexes. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the quinoline and quinoxaline rings. mdpi.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and composition of the synthesized complexes. rsc.org

UV-Visible Absorption and Emission Spectroscopy: These techniques are vital for studying the photophysical properties of the complexes, which are directly related to their electronic structure and geometry. acs.orgnih.govacs.org

Through the combined application of these powerful analytical methods, a comprehensive understanding of the coordination chemistry of this compound and its derivatives can be achieved.

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| quqo | This compound |

| 2Cl-quinox | 2-Chloroquinoxaline |

| bipy | 2,2'-Bipyridine |

| [Ag(2Cl-quinox)(NO₃)]n | Poly[catena-(μ-2-chloroquinoxaline)nitrato-silver(I)] |

| [Ag(2Cl-quinox)₂(NO₃)] | Bis(2-chloroquinoxaline)nitrato-silver(I) |

| [Ir(L⁶)₂(bipy)]PF₆ | [Bis(2-(5-bromothiophen-2-yl)quinoxaline)(2,2'-bipyridine)iridium(III)] hexafluorophosphate |

| [Ir(L⁸)₂(bipy)]PF₆ | [Bis(2-(5-phenylthiophen-2-yl)quinoxaline)(2,2'-bipyridine)iridium(III)] hexafluorophosphate |

Advanced Spectroscopic and Photophysical Characterization

Emission Spectroscopy

Solvatochromic Effects on Emission Behavior

The emission spectra of 2-(quinolin-2-yl)quinoxaline and its derivatives exhibit significant sensitivity to the polarity of the solvent, a phenomenon known as solvatochromism. acs.orgnih.govresearchgate.net This effect is particularly pronounced in diimine ligands tethered by carbazole (B46965) derivatives, which display a dramatic solvatochromic shift in their emission. acs.orgnih.govresearchgate.net This behavior is attributed to the predominant intramolecular charge-transfer (ICT) nature of their emitting states. acs.orgnih.govresearchgate.net

In a study of aryl-substituted quinoxalines, the emission spectra were observed to be significantly red-shifted as the polarity of the solvent medium increased. acs.org This indicates that the excited state of these donor-acceptor type quinoxalines is more dipolar than the ground state. acs.org The extent of this solvatochromism is influenced by the nature of the aryl substituent. acs.org For some quinoxaline (B1680401) derivatives, a switch in the nature of the emissive state from a less polar locally excited (LE) state to a highly polar intramolecular charge transfer (ICT) state is triggered by solvent polarity. acs.org

Similarly, investigations into quinoline (B57606) derivatives have shown that changes in solvent polarity affect their absorption and emission spectra. unesp.br This solvatochromic effect, which is a change in color and spectra when a compound is dissolved in different solvents, is prominent in compounds that experience a large change in their permanent dipole moment upon excitation. unesp.br For instance, the introduction of a dimethylamino group to the quinoline skeleton can decrease the dipole moments in both the ground and excited states, influencing the solvatochromic behavior. unesp.br

The photophysical properties of indolo[2,3-b]quinoxaline derivatives also show a strong dependence on the solvent's nature, with their characteristic electronic absorption and emission spectra being significantly affected. scispace.com These compounds exhibit intramolecular charge transfer (ICT) transitions, and their emission wavelengths vary depending on the solvent used. scispace.com Likewise, chromophores with a quinoxaline core have demonstrated positive solvatochromism, with a bathochromic shift in the absorption maximum observed when moving from nonpolar to more polar solvents. mdpi.com

Aggregation-Enhanced Emission Phenomena

Aggregation-enhanced emission (AEE) is another intriguing photophysical property observed in derivatives of this compound. This phenomenon, also referred to as aggregation-induced emission (AIE), is characterized by weak or no luminescence in dilute solutions but strong emission in the aggregated or solid state.

Research on diimine ligands tethered by carbazole derivatives has shown that aggregation-enhanced emission occurs in mixed solvent systems such as CH2Cl2/ethyl acetate (B1210297) or CH2Cl2/hexane. acs.orgnih.govresearchgate.net Similarly, quinoline-based zinc(II)-Schiff base complexes exhibit remarkable aggregation-induced emission enhancement (AIEE) in acetonitrile (B52724)/diethyl ether mixtures. rsc.org This is attributed to the conversion of weak luminescence in a homogeneous solution to strong emission in the nano-aggregated phase as the fraction of the poor solvent (diethyl ether) increases. rsc.org

Furthermore, some quinoxaline derivatives have been shown to exhibit both inbuilt intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) effects, forming emissive nanoaggregates in a THF/H2O mixture. beilstein-journals.org These findings highlight the potential of these compounds as solid-state emitters. beilstein-journals.org

Near-Infrared (NIR) Emission Studies

Several studies have focused on the near-infrared (NIR) emission properties of metal complexes incorporating the this compound ligand. In one study, multinuclear iridium(III) complexes coordinated with this compound showed near-IR emission. acs.orgnih.govresearchgate.net Specifically, some of these complexes exhibited ³MLCT (metal-to-ligand charge-transfer)/³LLCT (ligand-to-ligand charge-transfer) emission at approximately 710 nm in CH2Cl2. acs.orgnih.gov In acetonitrile, these complexes displayed an additional emission band around 590 nm. acs.orgnih.gov

In another investigation, heteroleptic cationic iridium complexes containing the this compound ligand (quqo) were synthesized and characterized. osti.govrsc.org These complexes displayed weak near-infrared (NIR) phosphorescence, with emission spanning from 700 to 1400 nm and quantum yields on the order of 10⁻³. osti.govrsc.org The absorption spectra of complexes with the quqo ligand were found to have tails that shifted bathochromically to 750 nm. researchgate.net

Transient Absorption (TA) Spectroscopy for Excited State Dynamics

Transient absorption (TA) spectroscopy is a powerful technique used to investigate the dynamics of excited states in molecules. acs.orgnih.govresearchgate.netrsc.orgbeilstein-journals.org This method has been employed to study the photophysical properties of this compound and its complexes, providing insights into the lifetimes and characteristics of their singlet and triplet excited states. acs.orgnih.govresearchgate.netresearchgate.net

Singlet Excited-State Absorption (S1 states)

The lowest-energy singlet electronic transitions (S1 states) in heteroleptic cationic iridium complexes containing the this compound ligand have been characterized. osti.govrsc.org For one such complex, the S1 state was identified as having ¹LLCT (ligand-to-ligand charge transfer)/¹MLCT (metal-to-ligand charge transfer) characteristics. osti.govrsc.org In related iridium(III) complexes, strong, well-resolved absorption bands below 400 nm are attributed to predominant ligand-based ¹π,π* transitions, while broad, structureless charge-transfer (¹CT) absorption bands are observed between 400 and 700 nm. acs.orgnih.gov

Time-dependent density functional theory (TDDFT) has been used to simulate the UV-vis absorption and emission of cationic Ir(III) complexes bearing the this compound ligand, helping to elucidate the nature of the singlet excited states. researchgate.net In some cases, the absorption spectra of these complexes exhibit intense ligand-localized ¹π,π* transitions and broad, structureless ¹MLCT/¹LLCT transitions. researchgate.net

Triplet Excited-State Absorption (T1 states) and Lifetimes

The triplet excited states (T1 states) of this compound-containing complexes have been extensively studied using transient absorption spectroscopy. acs.orgnih.govresearchgate.net The nature of the emitting states in multinuclear iridium(III) complexes gives rise to different spectral features in their triplet TA spectra. acs.orgnih.gov The characteristics of the lowest triplet excited states in these complexes are primarily influenced by the π systems of the bridging carbazole derivatives. acs.orgnih.govresearchgate.net

In a study of heteroleptic cationic iridium complexes, the transient absorption spectrum of a complex with the this compound ligand possessed characteristics of both the quqo ligand and an [Ir(dpbq)₂Cl]₂ dimer, with a bi-exponential decay of approximately 5 µs and 400 ns. osti.govrsc.org This is in contrast to other complexes in the study which had lifetimes of around 400 ns. osti.govrsc.org

The introduction of electron-withdrawing substituents or benzannulation on the diimine ligands of monocationic Ir(III) complexes can red-shift the charge transfer ground-state absorption bands, but this often leads to much shorter lowest triplet excited state (T1) lifetimes, on the order of tens of nanoseconds. nih.gov However, extending the π-conjugation of the this compound ligand in cationic Ir(III) complexes can improve their phosphorescent emission quantum yields and prolong their triplet lifetimes. researchgate.net For instance, complexes with fluorenyl-substituted quqo ligands exhibited much stronger nanosecond transient absorption signals from 520-800 nm compared to their counterparts without this substitution. researchgate.net

Dinuclear Ir(III) complexes with fluorenyl-tethered this compound ligands exhibit a moderately strong triplet excited-state absorption between 490–800 nm, which arises from the low-energy ³MLCT/³LLCT state. rsc.org These complexes also show weak dual phosphorescence at approximately 590 nm and 710 nm, attributed to ³ILCT/³π,π* and ³MLCT/³LLCT states, respectively. rsc.org

| Complex Type | Emission Type | Emission Wavelength (nm) | Solvent/State | Citation |

| Multinuclear Ir(III) complexes | ³MLCT/³LLCT | ~710 | CH₂Cl₂ | acs.org, nih.gov |

| Multinuclear Ir(III) complexes | ³ILCT/³LMCT/³MLCT/³π,π | ~590 | CH₃CN | acs.org, nih.gov |

| Heteroleptic cationic Ir(III) complexes | Phosphorescence | 700-1400 | Not specified | osti.gov, rsc.org |

| Dinuclear Ir(III) complexes | ³ILCT/³π,π | ~590 | Not specified | rsc.org |

| Dinuclear Ir(III) complexes | ³MLCT/³LLCT | ~710 | Not specified | rsc.org |

| Aryl substituted quinoxalines | Fluorescence | Varies with solvent polarity | Various solvents | acs.org |

| Indolo[2,3-b]quinoxaline derivatives | Fluorescence | 580-648 | Various solvents | scispace.com |

| Indolo[2,3-b]quinoxaline derivatives | Fluorescence | 672-700 | Neat solid films | scispace.com |

Mechanisms of Light Absorption and Emission

The absorption and emission of light by this compound and its derivatives are governed by electronic transitions between different molecular orbitals. The absorption of a photon promotes an electron from a lower energy orbital to a higher energy orbital, creating an excited state. The subsequent return of the electron to a lower energy state can occur via radiative (emission of light) or non-radiative pathways.

In many this compound-based systems, the absorption process involves π → π* transitions, which are localized on the ligand, and charge-transfer (CT) transitions. acs.orgnih.govacs.org These CT transitions can be metal-to-ligand (MLCT), ligand-to-ligand (LLCT), or intramolecular (ILCT), depending on the specific molecular structure. acs.orgnih.govosti.govrsc.orgrsc.org

The emission from these compounds is often phosphorescence, which arises from the radiative decay from a triplet excited state (T1) to the singlet ground state (S0). mdpi.comresearchgate.net The nature of the lowest-lying triplet state (e.g., ³MLCT, ³LLCT, ³ILCT, or ³π,π) dictates the characteristics of the emission, such as its wavelength and lifetime. acs.orgnih.govrsc.org For instance, the dual phosphorescence observed in some dinuclear Ir(III) complexes is attributed to the presence of both ³ILCT/³π,π and ³MLCT/³LLCT emitting states. rsc.org

Intraligand Charge Transfer (ILCT)

Intraligand charge transfer (ILCT) is a key process observed in this compound and its derivatives, particularly when incorporated into metal complexes. This phenomenon involves the redistribution of electron density within the quqo ligand itself upon photoexcitation.

In studies of iridium(III) complexes bearing fluorenyl-tethered this compound ligands, intense and featureless absorption bands observed around 330 nm and 430 nm are attributed to diimine ligand-localized ¹ILCT (intraligand charge transfer)/¹π,π* transitions. rsc.org These complexes also exhibit weak dual phosphorescence, with the emission at approximately 590 nm being assigned to the ³ILCT/³π,π* state. rsc.org The expansion of the π-conjugation in the ligand can cause a slight red-shift of these ¹ILCT/¹π,π* absorption bands. rsc.org

Furthermore, in a series of mono-, di-, and trinuclear iridium(III) complexes with carbazole-derivative-tethered quqo ligands, the nature of the emitting state was found to be highly dependent on the molecular structure. researchgate.netnih.govacs.org Some of these complexes exhibit red or near-infrared (NIR) emission from ³ILCT/³LMCT (ligand-to-metal charge transfer) states in dichloromethane (B109758) (CH₂Cl₂). researchgate.netnih.govacs.org In acetonitrile (CH₃CN), an additional emission band around 590 nm is observed in some complexes, which is described as having a mixed character of ³ILCT/³LMCT/³MLCT/³π,π*. researchgate.netnih.govacs.org

The diimine ligands themselves, when tethered by carbazole derivatives, display a significant solvatochromic effect in their emission, a characteristic feature of a predominant intramolecular charge-transfer nature in their emitting states. nih.govacs.orgacs.org In certain platinum(II) complexes with substituted 2-phenylquinoxaline (B188063) ligands, ILCT is also considered to contribute to the lowest energy absorption bands. cardiff.ac.uk

| Complex Type | Absorption (λ_max, nm) | Emission (λ_em, nm) | Assignment | Solvent |

| Dinuclear Ir(III) with fluorenyl-tethered quqo | ~330, ~430 | ~590 | ¹ILCT/¹π,π* (absorption), ³ILCT/³π,π* (emission) | - |

| Multinuclear Ir(III) with carbazole-tethered quqo (Complexes 4 & 5) | 400-700 | Red or NIR | ³ILCT/³LMCT | CH₂Cl₂ |

| Multinuclear Ir(III) with carbazole-tethered quqo (Complexes 1-3) | 400-700 | ~590 | ³ILCT/³LMCT/³MLCT/³π,π | CH₃CN |

| Heteroleptic cationic Ir(III) with dpbq (B1670915) and quqo (Complex 5) | - | 700-1400 | ¹LLCT/¹MLCT | - |

| Heteroleptic cationic Ir(III) with dpbq and other diimines (Complexes 1-4) | - | 700-1400 | ¹ILCT/¹MLCT/¹π,π | - |

Metal-to-Ligand Charge Transfer (MLCT)

Metal-to-Ligand Charge Transfer (MLCT) is a fundamental electronic transition in coordination compounds, including those containing the this compound ligand. This process involves the photoinduced transfer of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital.

In dinuclear iridium(III) complexes featuring fluorenyl-tethered quqo ligands, a weak absorption band at wavelengths greater than 500 nm is identified as having ¹,³MLCT/¹,³LLCT character. rsc.org The phosphorescence observed in these complexes around 710 nm is attributed to the decay from a ³MLCT/³LLCT state. rsc.org

Similarly, a series of multinuclear iridium(III) complexes coordinated with carbazole-tethered quqo ligands exhibit broad, structureless charge-transfer absorption bands in the 400–700 nm region. researchgate.netnih.govacs.org For some of these complexes, the near-infrared (NIR) emission at approximately 710 nm is assigned to a ³MLCT/³LLCT state. researchgate.netnih.govacs.org In acetonitrile, some of these complexes show an additional emission band at about 590 nm, which is described as having a mixed character including ³MLCT. researchgate.netnih.govacs.org

In heteroleptic cationic iridium complexes with a π-expansive 2,3-diphenylbenzo[g]quinoxaline (B13131610) (dpbq) ligand and various diimine ligands, including quqo, the lowest-energy singlet electronic transitions are described as being mainly dpbq ligand-centered ¹ILCT/¹MLCT transitions mixed with some ¹π,π* character. osti.govrsc.org For the specific complex containing the quqo ligand, the lowest energy state is switched to ¹LLCT/¹MLCT transitions. osti.govrsc.org

Furthermore, in dirhodium(II,II) paddlewheel complexes with a 2-(1,8-naphthyridin-2-yl)quinoxaline ligand, both the singlet and triplet excited states are characterized as having metal/ligand-to-ligand charge transfer (ML-LCT) nature. nih.gov

| Complex Type | Absorption (λ_max, nm) | Emission (λ_em, nm) | Assignment |

| Dinuclear Ir(III) with fluorenyl-tethered quqo | >500 | ~710 | ¹,³MLCT/¹,³LLCT (absorption), ³MLCT/³LLCT (emission) |

| Multinuclear Ir(III) with carbazole-tethered quqo (Complexes 1-3) | 400-700 | ~710 | ³MLCT/³LLCT |

| Multinuclear Ir(III) with carbazole-tethered quqo (in CH₃CN) | - | ~590 | ³ILCT/³LMCT/³MLCT/³π,π |

| Heteroleptic cationic Ir(III) with dpbq and quqo | - | - | ¹LLCT/¹MLCT |

| Heteroleptic cationic Ir(III) with dpbq and other diimines | - | - | ¹ILCT/¹MLCT/¹π,π |

| Dirhodium(II,II) paddlewheel with 2-(1,8-naphthyridin-2-yl)quinoxaline | UV/Vis to NIR | - | ML-LCT |

Ligand-to-Ligand Charge Transfer (LLCT)

Ligand-to-Ligand Charge Transfer (LLCT) is another significant photophysical process observed in metal complexes of this compound, particularly in heteroleptic systems containing more than one type of ligand. This transition involves the movement of an electron from an orbital predominantly localized on one ligand to an orbital primarily on another ligand.

In dinuclear iridium(III) complexes with fluorenyl-tethered quqo ligands, a weak absorption band above 500 nm is characterized as having mixed ¹,³MLCT/¹,³LLCT character. rsc.org The phosphorescence from these complexes at around 710 nm is also attributed to a mixed ³MLCT/³LLCT state. rsc.org

Similarly, in multinuclear iridium(III) complexes where quqo is tethered by carbazole derivatives, some complexes exhibit near-infrared (NIR) emission at approximately 710 nm, which is assigned to a ³MLCT/³LLCT state. researchgate.netnih.govacs.org

The importance of LLCT is particularly highlighted in a study of heteroleptic cationic iridium complexes. osti.govrsc.org In complexes with a π-expansive cyclometalating 2,3-diphenylbenzo[g]quinoxaline (dpbq) ligand and various diimine ligands, increased contributions from ¹LLCT were noted for some complexes. osti.govrsc.org Notably, for the complex specifically containing the this compound (quqo) ligand, the lowest-energy singlet electronic transition was switched to ¹LLCT/¹MLCT. osti.govrsc.org

Furthermore, in a series of luminescent cationic heteroleptic iridium(III) complexes of the type [(ppy)₂Ir(bpy)]PF₆, where ppyH is 2-phenylpyridine (B120327) and bpy is a 5,5'-diaryl-2,2'-bipyridine, the emission is assigned to an admixture of ³LLCT [π(ppy) → π(bpy)] and ³MLCT [dπ(Ir) → π(bpy)] excited states, with the former being the primary contributor. acs.org While this study does not directly involve quqo, it provides a relevant example of LLCT in similar iridium(III) complexes.

| Complex Type | Absorption (λ_max, nm) | Emission (λ_em, nm) | Assignment |

| Dinuclear Ir(III) with fluorenyl-tethered quqo | >500 | ~710 | ¹,³MLCT/¹,³LLCT (absorption), ³MLCT/³LLCT (emission) |

| Multinuclear Ir(III) with carbazole-tethered quqo (Complexes 1-3) | - | ~710 | ³MLCT/³LLCT |

| Heteroleptic cationic Ir(III) with dpbq and quqo | - | - | ¹LLCT/¹MLCT |

| Heteroleptic cationic Ir(III) with dpbq and other diimines | - | - | Increased contribution from ¹LLCT |

| [(ppy)₂Ir(bpy*)]PF₆ | - | - | Admixture of ³LLCT and ³MLCT |

Ligand-to-Metal Charge Transfer (LMCT)

Ligand-to-Metal Charge Transfer (LMCT) involves the photoinduced transfer of an electron from a ligand-centered orbital to a metal-centered orbital. This process is typically observed in complexes where the metal is in a relatively high oxidation state and is coordinated to electron-rich ligands.

In the context of this compound (quqo) containing complexes, LMCT transitions have been identified in specific instances. A study on multinuclear iridium(III) complexes with carbazole-derivative-tethered quqo ligands revealed that some of these complexes display red or near-infrared (NIR) emission in dichloromethane (CH₂Cl₂). researchgate.netnih.govacs.org This emission is attributed to ³ILCT (intraligand charge transfer)/³LMCT states. researchgate.netnih.govacs.org

Furthermore, in acetonitrile (CH₃CN), some of these multinuclear iridium(III) complexes exhibit an additional emission band at approximately 590 nm. researchgate.netnih.govacs.org This emission is described as having a mixed character, including contributions from ³ILCT, ³LMCT, ³MLCT (metal-to-ligand charge transfer), and ³π,π* states. researchgate.netnih.govacs.org

In a separate study, tungsten(V) complexes with quinoxaline-dithiolene ligands were found to exhibit low-energy ligand-to-metal charge-transfer bands in the near-infrared region of their electronic absorption spectra. isca.me While this study does not specifically involve this compound, it demonstrates the possibility of LMCT in related quinoxaline-based systems.

| Complex Type | Emission (λ_em, nm) | Assignment | Solvent |

| Multinuclear Ir(III) with carbazole-tethered quqo (Complexes 4 & 5) | Red or NIR | ³ILCT/³LMCT | CH₂Cl₂ |

| Multinuclear Ir(III) with carbazole-tethered quqo (Complexes 1-3) | ~590 | ³ILCT/³LMCT/³MLCT/³π,π* | CH₃CN |

| Tungsten(V) with quinoxaline-dithiolene ligands | - | LMCT (absorption in near-IR) | - |

Electrochemical Investigations and Redox Properties

Voltammetric Analysis of 2-(Quinolin-2-yl)quinoxaline Derivatives

Voltammetric methods, particularly cyclic voltammetry (CV), are primary tools for investigating the electrochemical characteristics of quinoxaline (B1680401) derivatives. abechem.commdpi.com Studies on various 2-substituted quinoxalines reveal insights into their reduction mechanisms in different media. abechem.com The electrochemical properties of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, for instance, have been extensively studied in dimethylformamide (DMF). mdpi.com

In these analyses, the first reduction wave observed is typically a reversible or quasi-reversible one-electron process. mdpi.com This initial reduction is a key feature of the quinoxaline system's electrochemistry. For a series of donor-acceptor compounds with a central quinoxaline core, cyclic voltammetry shows reversible reduction waves that are assigned to the formation of a radical anion localized on the quinoxaline moiety, which acts as the acceptor group. utexas.edu In contrast, subsequent reduction steps, such as the reduction of a second N-oxide group in di-N-oxide derivatives, are often irreversible. mdpi.com The precise potentials at which these reductions occur are highly dependent on the molecular structure, specifically the nature of the substituents on the quinoxaline ring system. mdpi.com

Electron Transfer Mechanisms in Quinoxaline Systems

Electron transfer (ET) is a fundamental process governing the functionality of quinoxaline derivatives in various applications, from artificial photosynthesis to catalysis. dokumen.pub Quinoxaline moieties are effective components in donor-acceptor (D-A) systems, where they can act as electron acceptors or as bridging units facilitating long-range electron transfer. rsc.orgresearchgate.net

The mechanism often involves the formation of an excited state upon photoirradiation, which can then interact with other molecules. For example, the excited states of certain quinoxaline derivatives can engage in electron transfer with molecular oxygen to generate a superoxide (B77818) radical anion. mdpi.com This indicates that these derivatives can act as photosensitizers. mdpi.com The efficiency and rate of electron transfer can be significantly influenced by the connecting bridge in bis-porphyrin systems linked by a quinoxaline unit, where a superexchange mechanism can enhance the transfer rates. rsc.org

In donor-acceptor molecules featuring a quinoxaline core, intramolecular charge transfer (ICT) is a key process. researchgate.net The photophysical properties are dictated by the formation of charge-transfer states. Studies on quinoxalin-2-one derivatives have also explored their reactions with one-electron oxidants, revealing that reactions can proceed through either electron transfer or addition pathways, depending on the specific reactants. mdpi.com

Influence of Substituents on Redox Potentials and Electron-Acceptor Ability

The redox potentials and, consequently, the electron-acceptor ability of this compound and related derivatives are profoundly influenced by the nature and position of substituents on the aromatic rings. mdpi.comsoton.ac.uk This principle allows for the fine-tuning of the electronic properties of these molecules for specific applications. nih.gov

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the quinoxaline core, thereby affecting the ease of reduction and oxidation.

Electron-Donating Groups (EDGs): Groups such as methyl (-CH3) or methoxy (B1213986) (-OCH3) increase the electron density on the quinoxaline system. soton.ac.uknih.gov This makes the molecule more difficult to reduce, resulting in a negative shift of the reduction potential. mdpi.com For example, in iridium(III) complexes, methylated quinoxaline ligands are more easily oxidized. soton.ac.uk

Electron-Withdrawing Groups (EWGs): Groups like halogens (e.g., -Cl), cyano (-CN), or nitro (-NO2) decrease the electron density. ijfans.orgnih.gov This facilitates reduction, causing a positive shift in the reduction potential. mdpi.com Halogenated complexes, for instance, exhibit higher oxidation potentials. soton.ac.uk The presence of cyano groups on the quinoxaline core can make the compound significantly easier to reduce. utexas.edu

A linear correlation has been established between the reduction potential of 2-substituted quinoxalines and their electron affinity, confirming a consistent reduction mechanism across a series of these derivatives. abechem.com This relationship underscores the predictable nature of substituent effects on the electron-acceptor ability of these compounds. abechem.com

Table 1: Influence of Substituent Type on Redox Potential of Quinoxaline Derivatives

| Substituent Type | Example Groups | Effect on Electron Density | Impact on Reduction | Resulting Shift in Reduction Potential | Reference |

| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases | More Difficult | Negative | mdpi.comsoton.ac.uknih.gov |

| Electron-Withdrawing | -Cl, -CN, -NO₂ | Decreases | Easier | Positive | utexas.edumdpi.comsoton.ac.uknih.gov |

Electrochemical Conversion and Radical Anion Formation

A hallmark of the electrochemical reduction of quinoxaline derivatives is the formation of a radical anion via a single-electron transfer. abechem.comutexas.edumdpi.com This process is often the first and most significant event observed in voltammetric studies. The electrochemically generated radical anion is typically localized on the electron-deficient quinoxaline ring system. utexas.edu

The stability and characteristics of this radical anion are crucial. In many cases, the formation of the radical anion is a reversible process, as demonstrated by cyclic voltammetry experiments where the reduction wave has a corresponding oxidation wave upon scan reversal. utexas.edumdpi.com EPR (Electron Paramagnetic Resonance) spectroscopy has been used to confirm that the electroconversion of quinoxaline derivatives proceeds through the formation of these radical anions. abechem.com

Table 2: Electrochemical Data for Selected Quinoxaline Derivatives

| Compound Class | Key Process | Method of Observation | Nature of Process | Product | Reference |

| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | First reduction of N-oxide | Cyclic Voltammetry | Reversible/Quasi-reversible, 1e⁻ | Radical Anion | mdpi.com |

| Donor-Acceptor Quinoxalines (e.g., with fluorene) | Reduction of quinoxaline core | Cyclic Voltammetry | Reversible, 1e⁻ | Radical Anion | utexas.edu |

| 2-Substituted Quinoxalines | Electrochemical reduction | Voltammetry, EPR | Single-electron transfer | Radical Anion | abechem.com |

| Quinoxalin-2-one Derivatives | Reduction of pyrazine (B50134) ring | Polarography, Voltammetry | pH-dependent, 2e⁻ (overall) | Semiquinone Radical (intermediate) | nih.gov |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a pivotal tool in the theoretical investigation of 2-(Quinolin-2-yl)quinoxaline and its derivatives. These calculations have offered profound insights into the molecule's fundamental properties.

Electronic Structure Elucidation

DFT calculations have been instrumental in elucidating the electronic structure of this compound. The molecular and electronic structure of related quinoxaline (B1680401) derivatives have been fully characterized using DFT and time-dependent density functional theory (TDDFT). isca.me For instance, in studies of iridium(III) complexes incorporating the this compound (quqo) ligand, DFT has been used to understand the nature of the electronic transitions observed in their absorption spectra. acs.orgresearchgate.netnih.gov These studies reveal that the absorption bands below 400 nm are predominantly due to ligand-based 1π,π* transitions. acs.orgresearchgate.netnih.gov The distribution of electron density in the frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a key aspect of its electronic structure. In many quinoxaline derivatives, the HOMO is often localized on one part of the molecule, while the LUMO is situated on another, leading to intramolecular charge transfer (ICT) characteristics. scispace.com

Prediction of Spectroscopic Parameters (e.g., UV-Vis, Emission)

A significant application of DFT is the prediction of spectroscopic parameters, which can then be correlated with experimental data. The UV-vis absorption and emission spectra of this compound and its complexes have been successfully simulated using DFT and TDDFT. acs.orgresearchgate.netnih.govresearchgate.net For example, in iridium(III) complexes, TDDFT calculations have helped to assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand charge transfer (ILCT). acs.orgresearchgate.netnih.govresearchgate.net These calculations can predict the energies and intensities of absorption bands, providing a theoretical basis for understanding the photophysical properties of these molecules. acs.orgresearchgate.netnih.gov The emission properties, including the nature of the emitting states (e.g., phosphorescence), have also been investigated, with TDDFT helping to identify the triplet states responsible for emission. acs.orgresearchgate.netresearchgate.net

Energetics of Molecular Orbitals (HOMO-LUMO Gaps)

The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap (ΔE) are crucial parameters that influence the electronic and optical properties of a molecule. DFT calculations provide a reliable method for determining these values. For related quinoxaline derivatives, the HOMO-LUMO gap has been calculated to understand their electronic stability and reactivity. scispace.com A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and can participate in charge transfer interactions. For instance, in a study of indolo[2,3-b]quinoxaline dyes, the calculated LUMO levels were found to be relatively low, suggesting their potential as n-type materials in optoelectronic devices. scispace.com The HOMO-LUMO gap can also be correlated with the corrosion inhibition efficiency of quinoxaline derivatives, where a smaller gap often implies better performance.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Calculations

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is specifically designed to study the properties of molecules in their electronically excited states. This method has been extensively used to investigate the photophysics of this compound and its derivatives. acs.orgresearchgate.netnih.govresearchgate.net

TDDFT calculations have been crucial in understanding the nature of the excited states in iridium(III) complexes containing the this compound ligand. acs.orgresearchgate.netnih.govresearchgate.net These calculations have helped to characterize the singlet and triplet excited states, which are responsible for the absorption and emission properties of these complexes. researchgate.net For example, TDDFT has been used to simulate the UV-vis absorption spectra, allowing for the assignment of different charge-transfer transitions. acs.orgresearchgate.netnih.govresearchgate.net Furthermore, TDDFT provides insights into the nature of the emissive states, helping to distinguish between different types of phosphorescence, such as that arising from ³MLCT, ³LLCT, or ³ILCT states. acs.orgresearchgate.netresearchgate.net The accuracy of TDDFT in predicting excitation energies and oscillator strengths makes it an invaluable tool for designing new molecules with desired photophysical properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into processes such as adsorption on surfaces.

Adsorption Mechanism Studies (e.g., on Metal Surfaces for Corrosion Inhibition)

MD simulations have been employed to study the adsorption mechanism of quinoxaline derivatives on metal surfaces, which is a key aspect of their application as corrosion inhibitors. iapchem.orgresearchgate.net These simulations can model the interaction between the inhibitor molecule and the metal surface, providing a detailed picture of the adsorption process. researchgate.net By analyzing the trajectory of the molecules, researchers can determine the preferred orientation of the inhibitor on the surface and identify the atoms or functional groups that are most involved in the interaction. This information is crucial for understanding how these molecules form a protective layer on the metal, thereby inhibiting corrosion. The binding energy between the inhibitor and the metal surface can also be calculated from MD simulations, providing a quantitative measure of the strength of adsorption. These theoretical findings are often correlated with experimental results from techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization to validate the proposed inhibition mechanism. iapchem.orgresearchgate.net

Intermolecular Interactions and Aggregation Behavior

The structure of this compound, a fused aromatic system rich in π-electrons and nitrogen heteroatoms, inherently favors significant intermolecular interactions that dictate its solid-state packing and aggregation behavior. Analysis of analogous quinoxaline and quinoline (B57606) crystal structures reveals that the packing is often dominated by a combination of weak intermolecular forces. These include π-π stacking interactions, where the planar aromatic rings of adjacent molecules align, and various forms of hydrogen bonding. researchgate.netnih.gov

Specifically, C-H···N and C-H···π interactions are common, creating complex three-dimensional supramolecular networks. researchgate.netnih.goviucr.org For instance, in some quinoxaline crystals, molecules form dimeric structures through C-H···O hydrogen bonds, which are further stabilized by offset π-π stacking. In other cases, C-H···π(arene) interactions are the primary forces linking molecules. iucr.org The crystal packing of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, for example, is consolidated by C—H⋯N hydrogen bonds and offset π-stacking interactions. nih.gov

A particularly interesting phenomenon observed in related compounds, such as certain iridium(III) complexes bearing the this compound (quqo) ligand, is aggregation-induced or aggregation-enhanced emission (AIE). acs.org This effect, where the compound is non-emissive in solution but becomes highly luminescent upon forming aggregates, is attributed to the restriction of intramolecular rotation (RIR) or vibration (RIV) in the aggregated state. acs.orgchemrxiv.org In solution, the rotational and vibrational motions of the molecule provide non-radiative pathways for energy decay. In the solid state or in aggregates, these motions are physically constrained by intermolecular C-H···X hydrogen bonding and π-π stacking, which blocks the non-radiative channels and opens up a radiative decay pathway, resulting in strong light emission. rsc.orgnih.gov This AIE property suggests potential applications for this compound and its derivatives in fields like organic light-emitting diodes (OLEDs) and chemical sensors. rsc.org

Molecular Docking Studies for Biological Target Interactions

While specific molecular docking studies focusing solely on this compound are not extensively documented, the broader quinoxaline and quinoline scaffolds are subjects of intense computational investigation for drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor or an enzyme, to form a stable complex. These simulations provide crucial insights into binding affinity, interaction modes, and the potential biological activity of a compound before its synthesis and in vitro testing.

Derivatives of the quinoxaline and quinoline core have been docked against a wide array of biological targets implicated in cancer, microbial infections, and other diseases. These studies reveal that the nitrogen-containing heterocyclic structure is a privileged scaffold for interacting with key amino acid residues in the active sites of various proteins. For example, quinoxaline derivatives have been evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer angiogenesis. ekb.egekb.eg Docking simulations have shown these compounds forming hydrogen bonds with crucial residues like ASP 1044 and GLU 883 in the VEGFR-2 active site. ekb.egekb.eg Other studies have successfully docked quinoxaline derivatives into the binding pockets of Epidermal Growth Factor Receptor (EGFR), cyclooxygenase-2 (COX-2), and β-tubulin, highlighting their potential as anticancer agents. nih.govrsc.org

In the realm of antimicrobial research, quinoline and quinoxaline derivatives have been computationally screened against microbial enzymes. Docking studies have explored their inhibitory potential against targets such as DNA gyrase from Staphylococcus aureus and β-Ketoacyl-acyl carrier protein synthase III (FabH) from E. coli, suggesting plausible mechanisms for their antibacterial action. tandfonline.com The table below summarizes key findings from molecular docking studies on various quinoxaline and quinoline derivatives, illustrating the wide range of biological targets for which this chemical class shows promise.

| Derivative Class | Biological Target | Key Findings from Docking Studies | Source |

|---|---|---|---|

| Quinoxaline Derivatives | VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) | Compounds showed good binding affinity, forming hydrogen bonds with key amino acids (ASP 1044, GLU 883) in the active site. | ekb.egekb.eg |

| Quinoxaline Derivatives | EGFR (Epidermal Growth Factor Receptor) & COX-2 (Cyclooxygenase-2) | Derivatives showed good correlation between docking scores and biological activity, indicating potential as dual inhibitors. | rsc.org |

| Quinoxaline Derivatives | β-tubulin | Potent compounds were found to bind within the active site of the β-tubulin protein, suggesting a mechanism for anticancer activity. | nih.govresearchgate.net |

| Quinoline-Thiazole Hybrids | β-Ketoacyl-acyl carrier protein synthase III (FabH) | Docking provided insights into the plausible mechanism of action for antimicrobial activity. | tandfonline.com |

| Quinoline Derivatives | MexB Protein (Pseudomonas aeruginosa) | Simulations identified quinoline derivatives as potential inhibitors of the MexB efflux pump protein. | impactfactor.org |

| Quinoline-Pyrido[2,3-d] Pyrimidinones | Dihydropteroate Synthase (S. aureus) | Compounds displayed significant binding energies, indicating effective binding to the active site of the antimicrobial protein receptor. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Derivations (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. niscpr.res.in The fundamental principle is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their structural or physicochemical properties. For nitrogen heterocycles like this compound, QSAR provides a rational basis for designing new, more potent analogues and predicting their activity. genexplain.com

The theoretical basis of QSAR involves several key steps. First, the three-dimensional structures of the molecules in a dataset are generated and optimized using quantum chemical methods. researchgate.net Next, a wide range of "molecular descriptors" are calculated for each molecule. These descriptors are numerical values that quantify various aspects of the molecule's structure and properties. They can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and electrostatic potential. These are crucial for interactions involving electrostatic forces and charge transfer. nih.govacs.org

Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molecular weight, surface area, volume, and various topological indices that describe molecular branching and connectivity. nih.gov

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, most commonly represented by the partition coefficient (logP), which influences how a molecule distributes between aqueous and lipid environments in the body.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to build a mathematical equation that relates a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values). genexplain.comtandfonline.com

For example, a QSAR model for antimalarial quinoxaline derivatives might take the form of an equation where the predicted activity is a function of specific electrostatic and steric field descriptors. niscpr.res.in 3D-QSAR methods like k-Nearest Neighbour Molecular Field Analysis (kNN-MFA) can generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative charge) would be favorable or unfavorable for activity, guiding further chemical modifications. niscpr.res.in

The validity and predictive power of a QSAR model are rigorously assessed using statistical parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a test set of compounds not used in model generation. nih.govtandfonline.com A statistically robust and validated QSAR model serves as a powerful predictive tool in drug design, enabling the in silico screening of virtual libraries of compounds and prioritizing the synthesis of the most promising candidates. nih.govmdpi.com

Applications in Advanced Materials and Chemical Technologies

Corrosion Inhibition for Metallic Materials

Studies on various quinoxaline (B1680401) derivatives have demonstrated significant reductions in corrosion rates. For instance, certain derivatives have achieved high inhibition efficiencies, effectively protecting the metal surface from the aggressive acidic medium. researchgate.net The formation of a complex between the quinoxaline molecule and iron (Fe) on the steel surface has been suggested as a key part of the inhibition mechanism. bohrium.com

Table 1: Corrosion Inhibition Efficiencies of Various Quinoxaline Derivatives on Mild Steel in 1 M HCl

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| PQXA | 10⁻³ M | 94.7 | bohrium.comresearchgate.net |

| MeSQX | 10⁻³ M | 92.0 | researchgate.net |

| BrSQX | 10⁻³ M | 89.0 | researchgate.net |

| QN-CH3 | 10⁻³ M | 89.07 | |

| QN-Cl | 10⁻³ M | 87.64 |

The protective action of quinoxaline-based inhibitors is fundamentally due to their adsorption onto the metal surface. Extensive research has shown that this adsorption process is well-described by the Langmuir adsorption isotherm. bohrium.comnajah.eduresearchgate.netijirset.comresearchgate.net The adherence to the Langmuir model implies that the inhibitor molecules form a monolayer on the metal surface at specific, homogeneous sites. ijirset.com This model suggests that once a site is occupied by an inhibitor molecule, no further adsorption can occur at that site. The strong correlation of experimental data with the Langmuir isotherm indicates a strong, stable interaction between the quinoxaline derivatives and the steel surface, leading to the formation of an effective protective film. najah.eduresearchgate.net This adsorption is a spontaneous process.

Photochemical Applications

The delocalized π-electron system within the quinoxaline and quinoline (B57606) rings makes these compounds photoactive, enabling their use in applications driven by light.

Quinoxaline derivatives have been successfully employed as Type II photoinitiators for free radical polymerization, a process crucial for applications like UV-curing of coatings and adhesives. sjtu.edu.cnmdpi.comdaneshyari.com In this mechanism, the quinoxaline compound absorbs light (typically UV or visible light), promoting it to an excited state. mdpi.comnih.gov This excited molecule then interacts with a co-initiator, which is typically a hydrogen donor such as an amine (e.g., N-methyldiethanolamine). mdpi.comdaneshyari.com

The quinoxaline molecule in its excited state abstracts a hydrogen atom from the donor, generating radicals from both the quinoxaline and the donor molecule. sjtu.edu.cnmdpi.com These newly formed radicals are the active species that initiate the polymerization of monomers, such as acrylates. nih.gov This process has been shown to be highly efficient, achieving final monomer conversions of over 90% in some systems. sjtu.edu.cn The versatility of the quinoxaline structure allows for chemical modifications to tune its absorption properties for use with different light sources, including visible light from dental lamps. nih.gov

No research findings directly linking 2-(Quinolin-2-yl)quinoxaline or its closely related derivatives to applications as Reverse Saturable Absorption (RSA) materials were identified in the reviewed literature.

Nonlinear Optical (NLO) Chromophores and Optoelectronic Materials